1-(2-bromopropyl)-3-fluorobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromopropyl)-3-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXIZKQLHACRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization and Structural Framework of 1 2 Bromopropyl 3 Fluorobenzene in Organic Chemistry
Significance of Halogenated Alkanes and Aromatics in Organic Synthesis
Halogenated alkanes, also known as alkyl halides, and halogenated aromatic compounds, or aryl halides, are foundational to modern organic synthesis. ncert.nic.in The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into aliphatic or aromatic hydrocarbons dramatically alters their chemical reactivity, paving the way for a diverse range of chemical transformations. ncert.nic.inyoutube.com
The significance of these compounds can be attributed to several key factors:
Versatile Intermediates: Halogenated compounds are frequently used as starting materials for the synthesis of a wide array of more complex molecules. ncert.nic.in The carbon-halogen bond, being polarized, renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This facilitates nucleophilic substitution reactions, a cornerstone of organic chemistry.
Role in Cross-Coupling Reactions: Aryl halides and some alkyl halides are excellent substrates for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. These powerful reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of intricate molecular architectures.
Functional Group Transformation: The halogen atom can be readily replaced by a variety of other functional groups, making halogenated compounds valuable for synthetic interconversions.
Applications in Various Industries: The utility of halogenated compounds extends to numerous industrial applications. They are integral to the production of pharmaceuticals, agrochemicals, polymers, dyes, and advanced materials. numberanalytics.comnih.gov For instance, chlorine-containing antibiotics like chloramphenicol (B1208) are effective against typhoid fever, and the synthetic halogen compound chloroquine (B1663885) is used to treat malaria. ncert.nic.in
The presence of both a bromoalkane and a fluoroaromatic moiety within 1-(2-bromopropyl)-3-fluorobenzene underscores its potential as a versatile participant in a variety of synthetic strategies.
Structural Isomerism and Stereochemical Considerations in this compound
The specific arrangement of atoms and bonds in this compound gives rise to considerations of both structural isomerism and stereoisomerism.
Structural Isomerism:
Structural isomers are molecules that have the same molecular formula but different structural formulas. In the case of this compound, several structural isomers exist, differing in the substitution pattern on the benzene (B151609) ring or the position of the bromine atom on the propyl chain.
| Isomer Name | Key Structural Difference |
| 1-(1-bromopropyl)-3-fluorobenzene | Bromine is on the first carbon of the propyl chain. |
| 1-(3-bromopropyl)-3-fluorobenzene | Bromine is on the third carbon of the propyl chain. |
| 1-(2-bromopropyl)-2-fluorobenzene | Fluorine is at the ortho position relative to the propyl group. |
| 1-(2-bromopropyl)-4-fluorobenzene | Fluorine is at the para position relative to the propyl group. |
These structural variations can lead to differences in physical and chemical properties due to altered steric hindrance and electronic effects.
Stereochemical Considerations:
A crucial aspect of the structure of this compound is the presence of a chiral center. The second carbon atom of the propyl group is bonded to four different substituents: a hydrogen atom, a bromine atom, a methyl group, and a 3-fluorophenyl group. This makes the molecule chiral, meaning it is non-superimposable on its mirror image.
This chirality gives rise to the existence of two enantiomers:
(R)-1-(2-bromopropyl)-3-fluorobenzene
(S)-1-(2-bromopropyl)-3-fluorobenzene
These enantiomers have identical physical properties (e.g., boiling point, density) but differ in their interaction with plane-polarized light and with other chiral molecules. The synthesis of a single enantiomer often requires specialized stereoselective synthetic methods.
Synthetic Methodologies for 1 2 Bromopropyl 3 Fluorobenzene and Analogous Structures
Strategies for Regioselective Bromination at the Propyl Moiety
Achieving bromination specifically at the second carbon of the propyl group attached to a fluorinated benzene (B151609) ring requires careful selection of reaction conditions to favor the desired isomer.
Electrophilic aromatic substitution is a fundamental reaction for introducing halogens to a benzene ring. msu.edu In the context of synthesizing a precursor to 1-(2-bromopropyl)-3-fluorobenzene, such as 3-fluoropropylbenzene, direct bromination of the aromatic ring would compete with side-chain bromination. To achieve bromination of the benzene ring, a Lewis acid catalyst like iron tribromide (FeBr₃) or aluminum tribromide (AlBr₃) is typically required to polarize the bromine molecule, making it a stronger electrophile. chemistrystudent.compressbooks.pub However, this method is not suitable for direct benzylic bromination.
For the synthesis of 1-bromo-3-fluorobenzene (B1666201) from fluorobenzene (B45895), a known process involves reacting fluorobenzene with bromine in the presence of a catalyst like iron or a Lewis acid. google.com This reaction, however, primarily yields the para-isomer, 1-bromo-4-fluorobenzene, with only small amounts of the meta-isomer. google.comgoogle.com The separation of these isomers is challenging due to their similar boiling points. google.com
To achieve selective bromination at the benzylic position (the carbon atom adjacent to the aromatic ring) of the propyl group, radical bromination is the more effective strategy. libretexts.org This method typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile), and often with light or heat. The reaction proceeds via a radical chain mechanism.
The regioselectivity of radical bromination on a propylbenzene (B89791) derivative is influenced by the stability of the resulting radical intermediate. quora.com Bromination at the benzylic position (C1) is generally favored due to the resonance stabilization of the benzylic radical by the aromatic ring. However, to obtain the 2-bromo isomer, conditions would need to be optimized to favor the formation of the secondary radical over the benzylic radical. While allylic bromination is often preferred over tertiary bromination in free radical reactions, the relative stability of secondary versus benzylic radicals would need to be carefully considered. quora.com
Introduction of the Fluorine Atom onto the Benzene Ring
The introduction of a fluorine atom onto an aromatic ring can be accomplished through several methods, each with its own advantages and limitations.
The Balz-Schiemann reaction is a classic and widely used method for introducing a fluorine atom into an aromatic ring. numberanalytics.comwikipedia.orgnumberanalytics.com The process begins with the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt. This is followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻), typically from fluoroboric acid (HBF₄), to form an aryl diazonium tetrafluoroborate salt. numberanalytics.comwikipedia.org Thermal or photolytic decomposition of this salt then yields the corresponding aryl fluoride (B91410), nitrogen gas, and boron trifluoride. wikipedia.orggoogle.com
To synthesize a precursor for this compound, one could start with 3-aminopropylbenzene. This would be diazotized and converted to the diazonium tetrafluoroborate salt, which upon heating would yield 3-fluoropropylbenzene. Subsequent radical bromination could then be attempted to introduce the bromine at the 2-position of the propyl chain.
Modifications to the traditional Schiemann reaction have been developed to improve yields and safety. These include the use of other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide better results. wikipedia.org Another variation involves conducting the diazotization in liquid hydrogen fluoride. wikipedia.org Greener approaches using ionic liquids as the reaction medium have also been explored to simplify the process and reduce waste. researchgate.net
Nucleophilic aromatic substitution (SNAr) offers an alternative route to introduce fluorine. masterorganicchemistry.com This reaction involves the attack of a nucleophile, in this case, a fluoride ion source, on an aromatic ring that is activated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org
For the synthesis of a precursor to this compound, one could envision starting with a molecule like 1-(2-bromopropyl)-3-nitrobenzene. The nitro group is a strong electron-withdrawing group and would activate the ring towards nucleophilic attack. However, for SNAr to be effective, the leaving group needs to be in the ortho or para position relative to the activating group. libretexts.org In this case, if a leaving group were at the 3-position, the nitro group at the 1-position would not provide significant activation. Therefore, direct application of SNAr to a simple 1-(2-bromopropyl)-3-substituted benzene to introduce fluorine at the 3-position is generally not a viable strategy. The reaction is more feasible for electron-deficient arenes. frontiersin.orgnih.gov
The synthesis of radiolabeled compounds is crucial for positron emission tomography (PET) imaging. Fluorine-18 is a commonly used radionuclide for this purpose due to its favorable decay characteristics. frontiersin.orgnih.gov
The introduction of ¹⁸F onto aromatic rings can be achieved through modifications of the aforementioned methods. For instance, the Balz-Schiemann reaction can be adapted for radiosynthesis by performing the decomposition of the diazonium salt in the presence of [¹⁸F]fluoride. nih.gov However, this method can lead to the formation of multiple products. nih.gov
Nucleophilic aromatic substitution is a widely practiced method for the radiosynthesis of [¹⁸F]fluoroarenes. frontiersin.org This typically involves the reaction of an activated aromatic precursor, often containing a nitro or other electron-withdrawing group, with [¹⁸F]fluoride. nih.govresearchgate.net For example, triarylsulfonium salts have been developed as effective precursors for the ¹⁸F-radiolabeling of both activated and deactivated aromatic rings. researchgate.net
Copper-mediated radiofluorination of arylstannanes and arylboronic acids has also emerged as a valuable technique for preparing ¹⁸F-labeled arenes from nucleophilic [¹⁸F]fluoride. nih.gov These methods can offer improved practicality and amenability to automation for the production of PET tracers. nih.gov
Data Tables
Table 1: Regioselectivity in the Bromination of Alkylbenzenes
| Substrate | Reagent/Conditions | Ortho/Para Ratio | Reference |
| Propylbenzene | Br₂ / Lewis Acid | 31/69 | quora.com |
| Isopropylbenzene | Br₂ / Lewis Acid | 23/77 | quora.com |
| Butylbenzene | Br₂ / Lewis Acid | 37/63 | quora.com |
| Isobutylbenzene | Br₂ / Lewis Acid | 25/75 | quora.com |
| s-Butylbenzene | Br₂ / Lewis Acid | 21/79 | quora.com |
Table 2: Yields of Fluoroaromatics via Modified Schiemann Reaction in Ionic Liquids
| Starting Amine | Product | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Aniline | Fluorobenzene | 4 | 93.2 | 99.8 | researchgate.net |
| 4-Fluoroaniline | 1,4-Difluorobenzene | 4 | 90 | 99.3 | researchgate.net |
| 2,3,4,5-Tetrafluoroaniline | 1,2,3,4,5-Pentafluorobenzene | 5 | 68 | 99.9 | researchgate.net |
Assembly of the Bromopropyl Side Chain
The introduction of the 2-bromopropyl group onto the 3-fluorophenyl scaffold can be achieved through several synthetic pathways. The choice of method often depends on the desired purity, yield, and the avoidance of isomeric byproducts.
Alkylation Reactions for Carbon-Carbon Bond Formation
Direct Friedel-Crafts alkylation of fluorobenzene with a propyl halide, such as 1-chloropropane (B146392) or 2-chloropropane, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a potential route for forming the carbon-carbon bond. researchgate.netlibretexts.org However, this method is fraught with challenges. A primary issue is the propensity for carbocation rearrangements, which can lead to a mixture of n-propyl and isopropyl isomers. quora.comlibretexts.org For instance, the reaction of benzene with 1-chloropropane can yield isopropylbenzene as the major product due to the rearrangement of the primary propyl carbocation to the more stable secondary carbocation. nih.gov
Furthermore, the fluorine atom on the benzene ring is an ortho-, para-directing group, meaning that direct alkylation would predominantly yield 1-fluoro-4-propylbenzene (B3135843) and 1-fluoro-2-propylbenzene, with only a minor amount of the desired meta-isomer, 1-fluoro-3-propylbenzene (B1592368). nih.gov The separation of these constitutional isomers can be challenging. To circumvent these issues, alternative strategies are often employed.
Multi-step Synthetic Sequences
A more controlled and widely applicable approach involves a multi-step sequence, most commonly beginning with a Friedel-Crafts acylation reaction. quora.comlibretexts.org This method provides excellent regiochemical control.
The synthesis typically proceeds as follows:
Friedel-Crafts Acylation: Fluorobenzene is acylated with propanoyl chloride (CH₃CH₂COCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govacs.org This reaction introduces the propanoyl group at the para position relative to the fluorine atom, yielding 1-(4-fluorophenyl)propan-1-one, and the desired meta-isomer, 1-(3-fluorophenyl)propan-1-one. The acyl group is a meta-director, which can be exploited in subsequent steps if further substitution is required. The formation of the acylium ion (CH₃CH₂CO⁺) is a key intermediate in this electrophilic aromatic substitution. libretexts.org The use of various Lewis acids, including scandium triflate, has been explored to catalyze such acylations. researchgate.netnih.gov
Reduction of the Ketone: The resulting ketone, 1-(3-fluorophenyl)propan-1-one, is then reduced to form 1-fluoro-3-propylbenzene. nih.govacs.org Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). quora.com Catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst is also an effective method. nih.gov
Benzylic Bromination: The final step is the selective bromination of the benzylic position of 1-fluoro-3-propylbenzene. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide. chemistrysteps.commasterorganicchemistry.comlibretexts.org This reaction proceeds via a free radical mechanism, where the stability of the benzylic radical intermediate directs the bromination to the carbon atom adjacent to the aromatic ring. masterorganicchemistry.comyoutube.com This method selectively yields this compound. The reaction of propylbenzene with bromine in the presence of light leads to the formation of 1-bromo-1-phenylpropane, indicating the reactivity of the benzylic position. mdpi.com
| Step | Reactants | Reagents & Conditions | Product |
| 1 | Fluorobenzene, Propanoyl chloride | AlCl₃ | 1-(3-fluorophenyl)propan-1-one |
| 2 | 1-(3-fluorophenyl)propan-1-one | H₂/Pd/C or Zn(Hg)/HCl | 1-fluoro-3-propylbenzene |
| 3 | 1-fluoro-3-propylbenzene | NBS, hν or peroxide | This compound |
| Table 1: A general multi-step synthesis of this compound. |
Stereoselective Synthesis of this compound
The 2-bromopropyl side chain of this compound contains a chiral center at the carbon bearing the bromine atom. The synthesis of specific enantiomers or diastereomers requires stereoselective methods.
Asymmetric Induction in Bromination or Alkylation Steps
Achieving asymmetry in the synthesis of this compound can be approached by introducing a chiral element during the bromination or alkylation steps. One strategy involves the use of a chiral auxiliary. For instance, a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, can be acylated and then subjected to a diastereoselective alkylation. williams.edu While this method is generally applied to the synthesis of chiral carboxylic acids, a similar principle could be adapted.
A more direct approach would involve the asymmetric bromination of a suitable precursor. While direct asymmetric bromination of an unactivated C-H bond is challenging, the conversion of a chiral precursor is more feasible. For example, the synthesis of a chiral 1-(3-fluorophenyl)propan-2-ol (B1525927) could be achieved through asymmetric reduction of the corresponding ketone or via a chiral Grignard reaction. fiveable.memedchemexpress.com This chiral alcohol can then be converted to the desired chiral bromide, for example, by reaction with phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), often with inversion of configuration.
Diastereoselective Synthetic Pathways
Diastereoselective pathways become relevant when a second chiral center is present in the molecule or a chiral reagent is used. For the synthesis of enantiomerically enriched this compound, a resolution of the racemic mixture can be performed. Alternatively, a diastereoselective reaction can be employed.
One potential diastereoselective route involves the reaction of a chiral precursor with a brominating agent. For example, if a chiral auxiliary is attached to the fluorophenyl ring, the subsequent introduction of the bromopropyl side chain could proceed with diastereoselectivity. The steric hindrance imposed by the chiral auxiliary would favor the approach of the reagents from one face of the molecule, leading to the preferential formation of one diastereomer. williams.edu
Synthesis of Isotopic Analogs (e.g., Deuterium-Labeled Compounds)
Isotopically labeled compounds, particularly those containing deuterium (B1214612), are valuable tools in mechanistic studies and as internal standards in analytical chemistry. clearsynth.comprinceton.edu The synthesis of deuterium-labeled this compound can be achieved by introducing deuterium at specific positions in the molecule.
A common strategy for deuterium labeling involves hydrogen-deuterium exchange at activated positions. nih.govresearchgate.netresearchgate.net The benzylic position of the propyl group is particularly amenable to such exchange reactions. For example, treating 1-fluoro-3-propylbenzene with a base such as potassium tert-butoxide (KOtBu) in a deuterated solvent like DMSO-d₆ can lead to the selective deuteration of the benzylic C-H bonds. researchgate.net
Another method involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), in the presence of deuterium oxide (D₂O). researchgate.net This method can also effect deuteration at the benzylic position. To synthesize 1-(2-bromopropyl-d)-3-fluorobenzene, one would first deuterate 1-fluoro-3-propylbenzene at the benzylic position and then proceed with the bromination step as previously described.
Alternatively, deuterated starting materials can be used. For instance, a deuterated propanoyl chloride (e.g., CH₃CD₂COCl) could be used in the initial Friedel-Crafts acylation, which would result in deuterium atoms being incorporated into the propyl chain. Subsequent reduction and bromination would then yield the desired deuterium-labeled this compound.
| Labeling Position | Method | Reagents |
| Benzylic C-D | Hydrogen-Deuterium Exchange | KOtBu, DMSO-d₆ |
| Benzylic C-D | Catalytic Exchange | Pd/C, D₂O |
| Propyl chain C-D | Use of Labeled Reagent | Deuterated propanoyl chloride in Friedel-Crafts acylation |
| Table 2: Methods for the synthesis of deuterium-labeled this compound. |
Reaction Mechanisms Involving 1 2 Bromopropyl 3 Fluorobenzene
Nucleophilic Substitution Pathways on the Bromopropyl Moiety
The carbon-bromine bond on the propyl side chain is the primary site for nucleophilic attack. The specific mechanism of this substitution, whether S_N1 or S_N2, is highly dependent on the reaction conditions.
The 2-bromopropyl group is a secondary alkyl halide, which means it can undergo nucleophilic substitution through either a unimolecular (S_N1) or a bimolecular (S_N2) pathway. libretexts.org The choice between these two mechanisms is determined by several factors, including the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. libretexts.orgmasterorganicchemistry.com
The S_N2 mechanism is a single, concerted step where a nucleophile attacks the carbon atom, and the bromide leaving group departs simultaneously. masterorganicchemistry.com This pathway is favored by strong nucleophiles (often with a negative charge) and polar aprotic solvents. libretexts.orgyoutube.com For 1-(2-bromopropyl)-3-fluorobenzene, an S_N2 reaction would result in an inversion of stereochemistry at the chiral center of the propyl group.
The S_N1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.commasterorganicchemistry.com This pathway is favored by weak nucleophiles (like water or alcohols) and polar protic solvents, which can stabilize the carbocation. libretexts.orgyoutube.com The carbocation formed from this compound would be a secondary benzylic carbocation. The proximity to the benzene (B151609) ring allows for resonance stabilization, making the S_N1 pathway more favorable than for a simple secondary alkyl halide. youtube.com Reaction via an S_N1 mechanism at a chiral center typically leads to a mixture of stereoisomers (racemization). masterorganicchemistry.com
| Factor | Favors S_N1 Mechanism | Favors S_N2 Mechanism |
|---|---|---|
| Substrate Structure | Secondary benzylic (carbocation is resonance-stabilized) libretexts.orgyoutube.com | Secondary (steric hindrance is present but not prohibitive) masterorganicchemistry.com |
| Nucleophile | Weak (e.g., H₂O, ROH) libretexts.org | Strong (e.g., CN⁻, RS⁻, N₃⁻) libretexts.orgleah4sci.com |
| Solvent | Polar Protic (e.g., ethanol (B145695), water) youtube.com | Polar Aprotic (e.g., acetone, DMSO) youtube.com |
| Stereochemistry | Racemization (mixture of inversion and retention) masterorganicchemistry.com | Inversion of configuration masterorganicchemistry.com |
| Rate Law | rate = k[Substrate] masterorganicchemistry.com | rate = k[Substrate][Nucleophile] masterorganicchemistry.com |
Nucleophilic substitution reactions can be classified as either intermolecular, involving a separate nucleophilic molecule, or intramolecular, where the nucleophile is part of the same molecule.
Intermolecular Nucleophilic Attack: This is the more common pathway, where an external nucleophile attacks the electrophilic carbon bearing the bromine atom. A wide variety of nucleophiles can be used to displace the bromide, leading to a diverse range of products.
Intramolecular Nucleophilic Attack: While less common for this specific compound without a suitably positioned internal nucleophile, related structures can undergo cyclization reactions. For instance, if the aromatic ring were substituted with a hydroxyl or amino group at an appropriate position, an intramolecular S_N reaction could potentially form a cyclic ether or amine.
Radical Reaction Mechanisms
In addition to ionic pathways, this compound can participate in reactions involving free radical intermediates, typically under photochemical or high-temperature conditions.
Free radical halogenation can occur on the alkyl chain. youtube.com The process is initiated by breaking a bond to form a radical, often using light (hv) or a radical initiator like a peroxide. youtube.com In the case of this compound, the most stable radical would be formed at the benzylic position (the carbon attached to both the bromine and the benzene ring). The stability of radicals follows the order: tertiary > secondary > primary, and benzylic radicals are particularly stable due to resonance. youtube.com
Once generated, this benzylic radical can undergo several reactions, most commonly propagation, where it abstracts a halogen from a molecule like Br₂, continuing the chain reaction. youtube.com
Light can be used to initiate radical bromination. youtube.com For substrates with benzylic hydrogens, such as an alkylbenzene, a more selective reagent, N-bromosuccinimide (NBS), is often used in conjunction with light or a radical initiator. youtube.com This method is highly effective for brominating the position adjacent to a benzene ring. youtube.com If 1-(propyl)-3-fluorobenzene were the starting material, reaction with NBS and light would selectively install a bromine at the secondary carbon of the propyl chain to yield this compound.
Electrophilic Aromatic Substitution on the Fluorobenzene (B45895) Ring
Electrophilic aromatic substitution (EAS) involves an electrophile attacking the electron-rich benzene ring, resulting in the substitution of a hydrogen atom. masterorganicchemistry.com The feasibility and outcome of such a reaction on this compound are determined by the directing effects of the two existing substituents: the fluoro group and the 2-bromopropyl group.
Fluoro Group: Halogens are deactivating substituents, meaning they make the ring less reactive towards electrophiles than benzene itself. libretexts.org However, they are ortho, para-directors because their ability to donate a lone pair of electrons via resonance stabilizes the carbocation intermediate when attack occurs at these positions. researchgate.net
Alkyl Group (2-bromopropyl): Alkyl groups are activating, electron-donating groups and are also ortho, para-directors.
The combined influence of a deactivating ortho, para-director (fluorine) and an activating ortho, para-director (alkyl group) dictates the position of further substitution. The activating alkyl group generally has a stronger directing effect. The positions ortho and para to the alkyl group are C1, C3, and C5. The positions ortho and para to the fluoro group are C2, C4, and C6. The directing effects reinforce each other at the C2 and C4 positions (ortho to the alkyl group and ortho/para to the fluoro group). Steric hindrance from the bulky 2-bromopropyl group might disfavor substitution at the C2 position, potentially making the C4 position the most likely site for electrophilic attack.
| Substituent | Reactivity Effect | Directing Effect | Favored Positions of Attack |
|---|---|---|---|
| -F (Fluoro) | Deactivating libretexts.org | Ortho, Para researchgate.net | C2, C4, C6 |
| -CH(Br)CH₂CH₃ (2-bromopropyl) | Activating | Ortho, Para | C2, C4, C6 (relative to its own position) |
Typical EAS reactions like nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation would likely yield a mixture of isomers, with the major product resulting from substitution at the C4 or C6 positions, guided by the combined electronic and steric influences of the existing groups. libretexts.org
Metal-Catalyzed Reaction Mechanisms
Transition metal catalysis provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds, often involving a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.comnumberanalytics.com this compound possesses two potential sites for such reactions: the C(sp³)-Br bond of the propyl chain and the C(sp²)-F bond on the benzene ring.
Oxidative addition is a fundamental step in many catalytic cycles where a metal complex inserts into a covalent bond, increasing the metal's oxidation state and coordination number by two. umb.edu The feasibility and mechanism of oxidative addition for this compound depend on which halide bond is targeted.
Alkyl Halide (C-Br) Oxidative Addition: The 2-bromopropyl group contains a C(sp³)-Br bond. Oxidative addition to this bond is a common process for alkyl halides. researchgate.net This reaction often proceeds via a non-concerted, Sₙ2-type mechanism or a radical pathway. umb.eduwikipedia.orglibretexts.org
Sₙ2-type Mechanism: In this pathway, the electron-rich metal center acts as a nucleophile, attacking the electrophilic carbon atom of the C-Br bond and displacing the bromide ion. wikipedia.orglibretexts.org This mechanism is typical for polar, electrophilic substrates and results in an inversion of stereochemistry at the carbon center. umb.edu The rate of this reaction is influenced by the steric hindrance at the carbon, with primary halides reacting fastest. libretexts.org For the secondary bromide in this compound, this pathway is viable.
Radical Mechanism: Alternatively, the reaction can proceed through a radical chain or non-chain process, initiated by a single-electron transfer from the metal to the alkyl halide. wikipedia.orglibretexts.org This pathway is particularly relevant for substrates that can form stable radical intermediates. nih.gov
Aryl Halide (C-F) Oxidative Addition: The 3-fluorobenzene moiety features a C(sp²)-F bond. Oxidative addition of aryl halides is a cornerstone of cross-coupling chemistry. nih.gov However, the reactivity of the C-X bond decreases significantly in the order I > Br > Cl > F. The carbon-fluorine bond is the strongest carbon-halogen bond, making its cleavage for oxidative addition exceptionally challenging and often requiring highly reactive, electron-rich metal catalysts and specific ligands. libretexts.org While reactions involving aryl fluorides are known, the C-Br bond in this compound would be overwhelmingly more reactive toward oxidative addition under typical catalytic conditions. The mechanism for aryl halide addition is generally considered to be a concerted process, where the metal inserts directly into the C-X bond via a three-centered transition state. researchgate.netlibretexts.orgrsc.org
Due to the significant difference in bond strength and reactivity, metal-catalyzed reactions involving this compound will almost exclusively proceed via initial oxidative addition at the more labile C-Br bond.
Following the initial oxidative addition of the C-Br bond to a low-valent metal center (e.g., Pd(0) or Ni(0)), the resulting organometallic intermediate can undergo further steps to complete a catalytic cycle, such as in a Negishi or Suzuki coupling. wikipedia.orgnih.gov
Transmetalation: This step involves the transfer of an organic group (R') from an organometallic reagent (e.g., an organozinc or organoboron compound) to the metal center of the catalyst, displacing the halide ion. wikipedia.orgrsc.org This process forms a new organometallic species where both the original alkyl group (from this compound) and the new organic group (R') are bound to the same metal center. numberanalytics.comnih.gov The efficiency of transmetalation depends on the metals and ligands involved. wikipedia.org
Reductive Elimination: This is the final, product-forming step of many cross-coupling cycles. wikipedia.orglibretexts.org The two organic ligands bound to the metal center couple and are expelled as the final product, forming a new C-C bond. numberanalytics.com This process is the microscopic reverse of oxidative addition. wikipedia.orgilpi.com The metal catalyst is reduced to its original lower oxidation state, allowing it to re-enter the catalytic cycle. numberanalytics.comslideshare.net For reductive elimination to occur, the two groups to be eliminated must typically be positioned cis (adjacent) to each other on the metal's coordination sphere. wikipedia.orgilpi.com If they are trans, an isomerization step must precede the elimination. wikipedia.org
Oxidative Addition: The C-Br bond of this compound adds to the metal catalyst.
Transmetalation: An incoming organometallic reagent transfers its organic group to the catalyst.
Reductive Elimination: The newly coupled organic molecule is released, and the catalyst is regenerated.
Degradation and Rearrangement Mechanisms (e.g., Elimination Reactions)
Besides metal-catalyzed transformations, this compound, as a secondary alkyl halide, is susceptible to degradation and rearrangement, primarily through elimination reactions. byjus.com These reactions, often competing with nucleophilic substitution, result in the formation of an alkene by removing a hydrogen atom and the bromine atom from adjacent carbon atoms (a dehydrohalogenation). chemicalnote.com The specific mechanism, either E1 or E2, is dictated by factors such as the strength of the base, the solvent, and the structure of the substrate. lumenlearning.comlibretexts.orglibretexts.org
E2 (Bimolecular Elimination) Reaction: This mechanism is a single, concerted step where a base abstracts a proton from a carbon adjacent to the one bearing the bromine, while simultaneously the C-Br bond breaks and a double bond forms. byjus.comlumenlearning.com The reaction rate depends on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics. chemicalnote.com E2 reactions are favored by strong, sterically hindered bases (like potassium tert-butoxide) and are common for secondary and tertiary alkyl halides. lumenlearning.com
E1 (Unimolecular Elimination) Reaction: This is a two-step mechanism. The first and rate-determining step is the spontaneous cleavage of the C-Br bond to form a secondary carbocation intermediate. byjus.comchemicalnote.com In the second step, a weak base (which can be the solvent, e.g., ethanol) removes a proton from an adjacent carbon to form the double bond. byjus.comlumenlearning.com E1 reactions exhibit first-order kinetics as the rate only depends on the concentration of the alkyl halide. byjus.com They are favored by polar protic solvents (which stabilize the carbocation intermediate) and the use of weak bases. libretexts.org Because this pathway involves a carbocation, rearrangements to form a more stable carbocation can occur, although in this specific molecule, a more stable carbocation is not readily accessible through a simple hydride shift.
For this compound, treatment with a strong base like sodium ethoxide in ethanol would likely lead to a mixture of products from both E2 elimination (forming 1-(prop-1-en-2-yl)-3-fluorobenzene and/or 1-(prop-1-en-1-yl)-3-fluorobenzene) and Sₙ2 substitution. lumenlearning.comlibretexts.org
Reactivity Profiles and Organic Transformations of 1 2 Bromopropyl 3 Fluorobenzene
Transformations Involving the Carbon-Bromine Bond
The C-Br bond in the 2-bromopropyl side chain is the more reactive site for many common organic reactions due to its lower bond dissociation energy compared to the aromatic C-F bond. This allows for a variety of transformations targeting the alkyl portion of the molecule while leaving the fluorinated aromatic ring intact.
Nucleophilic Alkylation and Acylation Reactions (e.g., N-Alkylation)
The secondary carbon attached to the bromine atom is electrophilic and susceptible to attack by nucleophiles, proceeding through an S(_N)2 mechanism. A primary example of this is N-alkylation, a fundamental process in organic synthesis. jkchemical.comnih.gov Amines can react with 1-(2-bromopropyl)-3-fluorobenzene to displace the bromide ion, forming a new carbon-nitrogen bond. jkchemical.com This reaction is crucial for the synthesis of various amine derivatives.
The general mechanism for N-alkylation involves the lone pair of electrons on the nitrogen atom of an amine attacking the carbon atom bonded to the bromine. jkchemical.com This forms a transition state where the new C-N bond is forming and the C-Br bond is breaking. The departure of the bromide leaving group results in the formation of a protonated amine, which is then deprotonated to yield the final N-alkylated product. It is important to note that with primary amines, there is a possibility of multiple alkylations occurring. jkchemical.com
This reactivity is not limited to nitrogen nucleophiles. Other nucleophiles, such as those based on oxygen (e.g., alkoxides, carboxylates) or sulfur (e.g., thiolates), can also be employed to form ethers, esters, and thioethers, respectively. These reactions underscore the versatility of the C-Br bond in forming a variety of new chemical linkages.
Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)
The carbon-bromine bond can be converted into a carbon-metal bond, which reverses the polarity (umpolung) of the carbon atom, turning it from an electrophilic site into a nucleophilic one. This is most commonly achieved through the formation of Grignard reagents or organolithium species.
While the direct formation of a Grignard reagent from this compound by reaction with magnesium metal is plausible, the reactivity of other functional groups must be considered. Similarly, reaction with strong bases like n-butyllithium could potentially lead to the formation of an organolithium reagent, although side reactions such as elimination could be competitive. The resulting organometallic reagents would be powerful nucleophiles, capable of reacting with a wide range of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.
Radical Cyclization and Addition Reactions
The carbon-bromine bond can undergo homolytic cleavage to generate a carbon-centered radical. This can be initiated by radical initiators or photochemically. researchgate.net Once formed, this radical can participate in a variety of transformations, including intramolecular cyclization and intermolecular addition reactions. nih.govnih.gov
Atom transfer radical cyclization (ATRC) is a powerful method for constructing cyclic systems. nih.gov In a hypothetical scenario, if an appropriate unsaturated moiety were present in the molecule, the radical generated from the C-Br bond of this compound could undergo an intramolecular addition to the double or triple bond, forming a new ring system.
Similarly, in atom transfer radical addition (ATRA) reactions, the radical can add to an external alkene or alkyne. nih.govrsc.org This process forms a new carbon-carbon bond and a new radical species, which can then abstract a halogen atom from another molecule to propagate the radical chain reaction, ultimately leading to the formation of a new C-Br bond at a different position.
Transformations Involving the Carbon-Fluorine Bond
The carbon-fluorine bond on the aromatic ring is significantly stronger and less reactive than the C-Br bond. However, under specific catalytic conditions, it can be activated to participate in various transformations. The fluorine atom also exerts a significant electronic influence on the aromatic ring, affecting the regioselectivity of other reactions.
Aromatic Cross-Coupling Reactions
While challenging, the direct cross-coupling of aryl fluorides is an area of active research. rsc.org Palladium-catalyzed reactions, such as the Suzuki, Heck, and Buchwald-Hartwig couplings, have been developed to activate the C-F bond, particularly when the aromatic ring is substituted with electron-withdrawing groups. rsc.orgmdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at the site of the fluorine atom. For instance, a palladium-catalyzed cross-coupling reaction of electron-deficient aryl fluorides with aryl N-tosylhydrazones has been reported, which proceeds via C–F bond activation. rsc.org
Other transition metals, such as nickel and cobalt, have also been shown to catalyze the cross-coupling of alkyl fluorides, suggesting the potential for similar reactivity with aryl fluorides under the right conditions. researchgate.net These methods often require specialized ligands and reaction conditions to overcome the high bond energy of the C-F bond.
Influence of Fluorine on Ortho-C-H Bond Functionalization
This directing effect is attributed to the ability of the fluorine atom to coordinate to the metal catalyst, bringing it into proximity with the ortho C-H bond and lowering the activation energy for its cleavage. acs.orgnih.gov This has been exploited in various palladium-catalyzed C-H arylation reactions, where the fluorine atom directs the regioselective formation of new C-C bonds at the position ortho to it. rsc.org This strategy allows for the functionalization of the aromatic ring without directly involving the C-F bond itself, showcasing the subtle yet powerful influence of the fluorine substituent on the molecule's reactivity.
Cross-Coupling Reactions of this compound
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like This compound , the presence of a bromine atom on the propyl chain provides a reactive handle for such transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organohalide. nih.gov In the case of This compound , the secondary alkyl bromide could potentially couple with various boronic acids or their esters.
General Reaction Scheme:
R-B(OR')2 + Br-CH(CH3)-CH2-Ar-F --[Pd catalyst, Base]--> R-CH(CH3)-CH2-Ar-F (where Ar = 3-fluorophenyl)
Challenges and Considerations:
Cross-coupling of secondary alkyl bromides can be more challenging than that of aryl or vinyl halides due to slower oxidative addition and the potential for β-hydride elimination.
The choice of palladium catalyst and ligand is critical to promote the desired coupling and suppress side reactions. mdpi.com
The reaction would require a suitable base, such as carbonates or phosphates, to facilitate the transmetalation step. nih.gov
No specific examples or data tables for the Suzuki-Miyaura coupling of This compound have been found in the surveyed literature.
Heck Coupling Reactions
The Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. nih.gov For This compound , this reaction is less likely to proceed in a classical manner as it is an alkyl halide. The traditional Heck reaction mechanism favors aryl, vinyl, or benzyl (B1604629) halides. While variations for alkyl halides exist, they are less common and often require specific catalytic systems.
Other Transition Metal-Catalyzed Coupling Reactions (e.g., Negishi, Stille)
Negishi Coupling: This reaction couples an organohalide with an organozinc reagent, catalyzed by nickel or palladium. rsc.orgnih.gov It is known for its high functional group tolerance. This compound could theoretically undergo Negishi coupling with various organozinc compounds. The choice of catalyst and reaction conditions would be crucial to achieve good yields and prevent side reactions.
Stille Coupling: The Stille reaction utilizes a palladium catalyst to couple an organohalide with an organotin reagent. mdpi.com Similar to the Negishi coupling, this method could potentially be applied to This compound . However, the toxicity of organotin compounds has led to a decline in the use of this reaction in some applications.
Detailed experimental procedures and results for Negishi or Stille couplings involving This compound are not described in the available literature.
Cyclization and Annulation Reactions
The structure of This compound allows for the possibility of intramolecular cyclization reactions to form various ring systems, which are valuable in medicinal chemistry and materials science.
Potential Cyclization Pathways:
Friedel-Crafts Alkylation: In the presence of a Lewis acid, the propyl chain could potentially undergo intramolecular cyclization onto the fluorinated benzene (B151609) ring to form a tetralin derivative. The fluorine atom's electron-withdrawing nature would influence the position of cyclization.
Radical Cyclization: Treatment with a radical initiator could lead to the formation of a radical at the secondary carbon, which could then attack the aromatic ring. researchgate.net
Specific studies detailing these or other cyclization and annulation reactions for This compound have not been identified. General principles of intramolecular reactions suggest that the formation of five- or six-membered rings is often favored. rsc.org
Derivatization Pathways for Further Functionalization
The bromine atom in This compound is a key site for a variety of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
Nucleophilic Substitution: The bromide can be displaced by a range of nucleophiles to introduce new functionalities.
| Nucleophile | Product Functional Group | Potential Application |
| Azide (N₃⁻) | Azide | Precursor to amines |
| Cyanide (CN⁻) | Nitrile | Can be hydrolyzed to a carboxylic acid |
| Hydroxide (OH⁻) | Alcohol | Further oxidation or esterification |
| Amines (RNH₂) | Secondary Amine | Building blocks for pharmaceuticals |
Elimination Reactions: Treatment with a strong, non-nucleophilic base could induce elimination of HBr to form 1-(prop-1-en-2-yl)-3-fluorobenzene or 1-(prop-1-en-1-yl)-3-fluorobenzene, providing a platform for further reactions on the double bond.
While these derivatization pathways are chemically plausible, specific research articles detailing these transformations for This compound are not available in the public domain. The development of such derivatization strategies would be a key step in exploring the potential applications of this compound in various fields of chemical research. nih.gov
Spectroscopic and Structural Data for this compound Currently Unavailable
The generation of a thorough, informative, and scientifically accurate article focused on the advanced spectroscopic and structural characterization of this compound is contingent upon the availability of this primary experimental data. Without access to the specific chemical shifts, coupling constants, and mass-to-charge ratios for this particular molecule, it is not possible to provide a detailed analysis for the following sections as outlined in the request:
Advanced Spectroscopic and Structural Characterization of 1 2 Bromopropyl 3 Fluorobenzene
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)
While searches did yield spectroscopic information for structurally related compounds, such as 1-bromo-3-fluorobenzene (B1666201), the use of such data would not be scientifically accurate for the target compound and would deviate from the explicit instruction to focus solely on 1-(2-bromopropyl)-3-fluorobenzene. The substitution pattern and the nature of the alkyl chain significantly influence the spectroscopic properties of a molecule.
Therefore, due to the absence of the necessary foundational data, the requested article with detailed research findings and data tables for this compound cannot be produced at this time.
Fragmentation Pattern Analysis
The mass spectrum of this compound is predicted to exhibit a distinct fragmentation pattern under electron ionization (EI). The molecular ion peak (M+) would be observable, and a key feature would be the presence of an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom due to the natural isotopic abundance of 79Br and 81Br. youtube.com
The fragmentation of the molecular ion is expected to proceed through several key pathways:
Benzylic Cleavage: The bond between the first and second carbon of the propyl side chain is likely to cleave, a common fragmentation pathway for alkylbenzenes. whitman.edujove.com This would result in the formation of a stable tropylium (B1234903) ion or a related benzyl (B1604629) cation.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the bromine atom would lead to the loss of a methyl radical.
Loss of Bromine: Cleavage of the carbon-bromine bond would result in the loss of a bromine radical. youtube.com
McLafferty Rearrangement: If applicable, this rearrangement could occur, though it is more common in compounds with longer alkyl chains and specific hydrogen arrangements. jove.com
The major fragments anticipated in the mass spectrum of this compound are detailed in the table below.
| Predicted m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 218/220 | [C₉H₁₀BrF]⁺ | Molecular Ion (M⁺) |
| 139 | [C₉H₁₀F]⁺ | Loss of Br radical |
| 123 | [C₇H₆F]⁺ | Benzylic cleavage with loss of C₂H₄Br |
| 109 | [C₆H₄F]⁺ | Phenyl cation with fluorine |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement of benzyl fragment |
This table is predictive and based on general fragmentation patterns of related compounds.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to be dominated by absorptions arising from the substituted benzene (B151609) ring and the alkyl halide side chain. The predicted vibrational modes are summarized below.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Comments |
| 3100-3000 | Aromatic C-H Stretch | Characteristic of the benzene ring. |
| 2980-2850 | Aliphatic C-H Stretch | From the propyl side chain. nih.gov |
| 1620-1580 | Aromatic C=C Stretch | Two bands are typical for substituted benzenes. |
| 1480-1440 | Aromatic C=C Stretch | |
| 1280-1200 | C-F Stretch | Strong absorption due to the high electronegativity of fluorine. |
| 890-860 | C-H Out-of-Plane Bending | Indicative of 1,3-disubstitution on the benzene ring. |
| 700-550 | C-Br Stretch | Characteristic absorption for bromoalkanes. |
This table is predictive and based on characteristic group frequencies and data from similar compounds. longdom.org
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy provides stronger signals for non-polar and symmetric vibrations.
The predicted FT-Raman active modes for this compound are presented in the following table.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Comments |
| 3100-3050 | Aromatic C-H Stretch | |
| 2980-2850 | Aliphatic C-H Stretch | nih.gov |
| 1610-1590 | Aromatic C=C Stretch | Often strong in Raman spectra. |
| 1000 | Ring Breathing Mode | A sharp, intense band characteristic of the benzene ring. |
| 700-550 | C-Br Stretch | May be weak to medium in intensity. |
| Low Frequencies | Skeletal Deformations | Involving the C-C-Br and C-C-C bending modes. |
This table is predictive and based on general principles of Raman spectroscopy and data from analogous molecules. longdom.org
X-ray Diffraction Analysis
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. excillum.comuq.edu.audiamond.ac.uk This method can unambiguously establish the molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice. rigaku.com
While no published crystal structure for this compound is available, a hypothetical analysis would yield the data presented in the table below. Such an analysis would require the successful growth of a single crystal of the compound, which can be a challenging step. nih.gov
| Crystallographic Parameter | Hypothetical Value | Information Provided |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| a (Å) | 10.5 | Dimensions of the unit cell. |
| b (Å) | 8.2 | |
| c (Å) | 12.1 | |
| α (°) | 90 | Angles of the unit cell. |
| β (°) | 105.3 | |
| γ (°) | 90 | |
| Volume (ų) | 1002 | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| Density (calculated) (g/cm³) | 1.45 | The calculated density of the crystal. |
| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
This table is a hypothetical representation of data that would be obtained from a single-crystal X-ray diffraction experiment.
Theoretical and Computational Studies of 1 2 Bromopropyl 3 Fluorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of 1-(2-bromopropyl)-3-fluorobenzene from first principles. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For this compound, DFT calculations are employed to predict its optimized geometry, bond lengths, bond angles, and Mulliken atomic charges. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311G++(d,p). The optimized geometry provides the most stable arrangement of the atoms in the molecule, which is crucial for understanding its reactivity and interactions.
Below is a hypothetical table illustrating the kind of data that would be generated from a DFT study on this compound.
| Parameter | Value |
| Total Energy | -2875.43 Hartrees |
| Dipole Moment | 2.15 Debye |
| C1-C2 Bond Length | 1.39 Å |
| C2-Br Bond Length | 1.95 Å |
| C3-F Bond Length | 1.36 Å |
| C1-C2-C3 Bond Angle | 119.8° |
| C2-C1-H Bond Angle | 120.1° |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is utilized. This method is an extension of DFT that can describe the response of the electron density to a time-dependent external field, such as light. TD-DFT calculations can predict the electronic absorption spectra of the molecule, providing information about the wavelengths of light it absorbs and the nature of the corresponding electronic transitions. These calculations yield excitation energies, oscillator strengths, and the orbitals involved in the transitions.
A hypothetical TD-DFT calculation for this compound might yield the following results:
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| 4.85 | 255 | 0.021 | HOMO -> LUMO |
| 5.21 | 238 | 0.015 | HOMO-1 -> LUMO |
| 5.63 | 220 | 0.033 | HOMO -> LUMO+1 |
Note: The data in this table is hypothetical and serves to illustrate the output of a TD-DFT calculation.
Calculation of Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals of a molecule and are key to understanding its chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability; a larger gap implies greater stability. For this compound, the HOMO is expected to be localized primarily on the bromine atom and the phenyl ring, while the LUMO is likely to be distributed over the phenyl ring.
A theoretical calculation of the HOMO-LUMO properties for this compound would produce data similar to that in the table below.
| Parameter | Energy (eV) |
| HOMO Energy | -6.78 |
| LUMO Energy | -0.54 |
| HOMO-LUMO Gap | 6.24 |
Note: The data in this table is for illustrative purposes and represents typical values from such calculations.
Vibrational Frequency Assignments
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of the atoms. Theoretical calculations of vibrational frequencies are essential for interpreting experimental spectra. Using DFT, the harmonic vibrational frequencies of this compound can be calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental values. By analyzing the atomic motions associated with each calculated frequency, a detailed assignment of the vibrational modes can be made, such as C-H stretching, C=C stretching of the aromatic ring, and C-Br and C-F stretching.
A selection of theoretically predicted vibrational frequencies for this compound is presented in the hypothetical table below.
| Wavenumber (cm⁻¹) (Scaled) | Assignment |
| 3075 | Aromatic C-H stretch |
| 1590 | Aromatic C=C stretch |
| 1255 | C-F stretch |
| 680 | C-Br stretch |
| 2980 | Aliphatic C-H stretch |
Note: The data in this table is hypothetical and illustrates the results of vibrational frequency calculations.
Conformational Analysis and Energy Landscapes
The presence of a flexible propyl chain in this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step using a quantum chemical method like DFT. The results are often visualized as a potential energy surface, which maps the energy as a function of the rotational angles. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule under thermal equilibrium.
Molecular Topology and Graph Theory Applications
Molecular topology describes the connectivity of atoms in a molecule, abstracting it as a mathematical graph. Various topological indices, which are numerical descriptors derived from the molecular graph, can be calculated for this compound. These indices, such as the Wiener index or the Randić index, correlate with various physicochemical properties of the molecule, including boiling point, viscosity, and even biological activity. Graph theory provides a framework for these calculations, allowing for the quantitative characterization of molecular structure and the development of quantitative structure-property relationship (QSPR) models.
No Specific Research Data Available for this compound
A comprehensive search for theoretical and computational studies on the chemical compound this compound has revealed a significant lack of specific research data for the requested analyses. Detailed findings on transition state modeling and frontier molecular orbital theory predictions for this particular molecule are not available in the public domain of scientific literature or computational chemistry databases.
While general principles of computational chemistry and theoretical studies on related molecules—such as fluorinated aromatic compounds and other substituted benzenes—are well-documented, a direct application and detailed data tables for this compound cannot be generated without specific scholarly research on this compound. The complex interplay of the bromoalkyl chain and the fluorine substituent on the benzene (B151609) ring necessitates dedicated computational studies to accurately determine its reactivity and selectivity parameters.
Therefore, the generation of an article with the specified in-depth, data-driven content on the theoretical and computational aspects of this compound is not possible at this time. Such an article would require speculative data that does not align with the standards of scientific accuracy.
Should you wish to proceed with a more generalized article on the theoretical and computational analysis of structurally similar compounds, please provide new instructions. This would allow for a scientifically grounded discussion, although it would not be focused solely on this compound.
Catalysis in the Synthesis and Transformations of 1 2 Bromopropyl 3 Fluorobenzene
Transition Metal Catalysis in Cross-Coupling and Functionalization
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For a substrate like 1-(2-bromopropyl)-3-fluorobenzene, both the aryl-fluorine and the alkyl-bromine bonds present opportunities for catalytic activation, although the C-Br bond is significantly more reactive in typical cross-coupling reactions.
Palladium catalysis is a versatile tool for cross-coupling reactions, and it is highly probable that it could be effectively used for the functionalization of this compound. The C(sp³)–Br bond at the benzylic position is particularly susceptible to oxidative addition to a low-valent palladium complex, initiating a catalytic cycle.
Detailed research findings on analogous systems suggest that various palladium-catalyzed cross-coupling reactions could be employed. For instance, Suzuki-Miyaura coupling with boronic acids, Heck-type reactions with alkenes, and Sonogashira coupling with terminal alkynes are all plausible transformations. The choice of ligands, bases, and reaction conditions would be crucial in determining the outcome and efficiency of these reactions. While direct studies on this compound are not prevalent in the literature, the general reactivity of secondary benzylic bromides in palladium-catalyzed reactions is well-documented.
A proposed generalized scheme for a palladium-catalyzed Suzuki-Miyaura coupling of this compound is presented below:
Table 1: Plausible Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | 1-(2-Arylpropyl)-3-fluorobenzene | Pd(PPh₃)₄, Base (e.g., K₂CO₃) |
| Heck | Alkene (R-CH=CH₂) | 1-(3-Fluorophenyl)-4-R-pent-1-ene | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base |
| Sonogashira | Terminal alkyne (R-C≡CH) | 1-(3-Fluorophenyl)-4-R-pent-1-yne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) |
Cobalt catalysis has emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. Cobalt complexes can effectively catalyze the coupling of alkyl halides with organometallic reagents. Asymmetric cross-coupling reactions of fluorinated secondary benzyl (B1604629) bromides with aryl zincates have been successfully achieved using cobalt catalysts, suggesting that similar transformations could be applied to this compound to generate chiral products. nih.gov
The mechanism of cobalt-catalyzed cross-coupling often involves radical intermediates or organocobalt species. For this compound, a cobalt(I) species could react with the alkyl bromide to form an alkylcobalt(III) intermediate, which could then undergo transmetalation and reductive elimination to afford the coupled product. The chemoselectivity of these reactions, particularly in the presence of the aryl fluoride (B91410), would be a key aspect to investigate.
The choice of ligand is paramount in transition metal catalysis, as it directly influences the steric and electronic properties of the metal center. This, in turn, affects the catalytic activity, selectivity, and substrate scope. For palladium- and cobalt-catalyzed reactions of this compound, the ligand would play a critical role in stabilizing the active catalytic species, promoting the desired bond activation, and controlling stereoselectivity in asymmetric transformations.
For instance, in palladium-catalyzed cross-coupling, bulky and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition of the C-Br bond and promote reductive elimination. Chiral ligands, such as those based on BINOL or ferrocene (B1249389) backbones, could be used to induce enantioselectivity in the formation of new stereocenters. The development of ligands that can selectively activate the C(sp³)-Br bond over the C(sp²)-F bond would be essential for achieving high chemoselectivity.
Table 2: Representative Ligands and Their Potential Influence on Catalysis
| Ligand Type | Example Ligand | Potential Effect on Catalysis of this compound |
|---|---|---|
| Monodentate Phosphines | Triphenylphosphine (PPh₃) | General-purpose ligand for various cross-coupling reactions. |
| Bulky Phosphines | Tri(tert-butyl)phosphine (P(t-Bu)₃) | Can enhance catalytic activity for challenging substrates. |
| Bidentate Phosphines | BINAP | Can induce chirality in asymmetric cross-coupling reactions. |
Organocatalysis in Stereoselective Transformations
Organocatalysis, the use of small organic molecules as catalysts, offers a metal-free approach to asymmetric synthesis. For a substrate like this compound, organocatalysis could be employed to achieve stereoselective transformations, particularly through the formation of reactive intermediates like enamines or iminium ions.
While direct applications with this compound are not reported, analogous stereoselective alkylations of aldehydes or ketones with electrophiles are well-established. rsc.orgnih.gov In a hypothetical scenario, an enamine formed from a chiral secondary amine catalyst and an appropriate carbonyl compound could react with this compound in an Sₙ2 fashion to yield an enantioenriched product. The success of such a reaction would depend on the reactivity of the benzylic bromide and the ability to control the stereochemistry of the newly formed C-C bond.
Photoredox Catalysis for Radical Generation and Reactions
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, providing a mild and powerful method for generating radical intermediates. The C-Br bond in this compound is a prime candidate for reduction by an excited-state photocatalyst to generate a secondary benzylic radical. nih.govnih.govyoutube.comacs.orgrsc.orgnih.govcore.ac.ukrsc.org
Once generated, this radical can participate in a variety of synthetic transformations, including:
Reductive dehalogenation: In the presence of a hydrogen atom donor.
Radical-radical coupling: With another radical species.
Addition to π-systems: Such as alkenes or arenes.
Dual catalysis with a transition metal: The photogenerated radical could be trapped by a nickel or copper catalyst to participate in cross-coupling reactions. nih.gov
The choice of photocatalyst (e.g., iridium or ruthenium complexes, or organic dyes), solvent, and additives would be critical for controlling the reaction pathway and achieving the desired outcome. The redox potential of the photocatalyst must be sufficient to reduce the C-Br bond of the substrate.
Table 3: Potential Photoredox-Catalyzed Reactions of this compound
| Reaction Type | Key Reagents | Potential Product | Photocatalyst (Example) |
|---|---|---|---|
| Reductive Dehalogenation | H-atom donor (e.g., Hantzsch ester) | 1-Propyl-3-fluorobenzene | fac-Ir(ppy)₃ |
| Giese Addition | Electron-deficient alkene | Functionalized alkylated product | Ru(bpy)₃Cl₂ |
Purification and Analytical Methodologies in Research Settings
Chromatographic Separation Techniques
Chromatography is an indispensable tool for the purification and analysis of organic compounds. For a molecule like 1-(2-bromopropyl)-3-fluorobenzene, a variety of chromatographic techniques would be utilized to isolate the compound from reaction mixtures and to assess its purity.
Flash Column Chromatography
Flash column chromatography is the primary method for the preparative purification of this compound after its synthesis. This technique allows for the rapid separation of the desired product from unreacted starting materials, by-products, and catalysts.
The selection of the stationary and mobile phases is crucial for a successful separation. For a compound of moderate polarity like this compound, a normal-phase setup is typically employed.
Typical Flash Column Chromatography Parameters for Halogenated Alkylbenzenes:
| Parameter | Description | Typical Values/Choices for Analogous Compounds |
| Stationary Phase | The solid adsorbent through which the solvent and sample move. | Silica gel (60 Å, 230-400 mesh) is the most common choice. |
| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | A non-polar solvent like hexane (B92381) or heptane (B126788) mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. The ratio is optimized based on TLC analysis. For example, a gradient of 0% to 20% ethyl acetate in hexane is a common starting point for similar compounds. |
| Elution Mode | The method of applying the mobile phase. | Isocratic (constant solvent composition) or gradient (increasing polarity over time) elution can be used. Gradient elution is often preferred for complex mixtures to achieve better separation and faster run times. |
The progress of the separation is monitored by collecting fractions and analyzing them by thin-layer chromatography (TLC).
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a sample and to separate stereoisomers. For this compound, which has a chiral center at the C2 position of the propyl group, HPLC is essential for analyzing its enantiomeric composition.
For purity analysis, a reversed-phase HPLC method would typically be developed. To separate the enantiomers, a chiral stationary phase (CSP) is required.
Illustrative HPLC Conditions for Chiral Separation of Bromo-Aromatic Compounds:
| Parameter | Description | Example Conditions for Analogous Compounds |
| Column | The heart of the HPLC system containing the stationary phase. | For purity: A C18 column (e.g., 4.6 x 150 mm, 5 µm). For chiral separation: A column with a chiral stationary phase, such as one based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD-H, Chiralpak® AD-H). |
| Mobile Phase | The solvent that carries the sample through the column. | For purity (reversed-phase): A mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape. For chiral separation (normal-phase): A mixture of a non-polar solvent like hexane or heptane and an alcohol like isopropanol (B130326) or ethanol (B145695). |
| Flow Rate | The speed at which the mobile phase moves through the column. | Typically in the range of 0.5 - 1.5 mL/min. |
| Detection | The method used to detect the compounds as they elute from the column. | UV detection at a wavelength where the aromatic ring absorbs, typically around 254 nm or 265 nm. |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is a quick, simple, and inexpensive technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it in an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product.
For the synthesis of this compound, TLC would be used to determine the reaction's endpoint. The choice of eluent is critical for achieving good separation of spots on the TLC plate.
General TLC Solvent Systems for Aromatic Halides:
| Polarity of Compound | Typical Solvent System |
| Non-polar to Moderately Polar | Hexane/Ethyl Acetate mixtures (e.g., 9:1, 4:1) |
| Hexane/Dichloromethane mixtures | |
| Toluene |
The spots on the TLC plate can be visualized under UV light (due to the aromatic ring) or by using a staining agent if the compounds are not UV-active. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis.
Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)
Since this compound possesses a stereocenter, the determination of its enantiomeric excess (ee) is crucial in asymmetric synthesis. If a second stereocenter were present in the molecule or if it were derivatized with a chiral auxiliary, determining the diastereomeric ratio (dr) would also be necessary.
The most common method for determining the enantiomeric excess of a chiral compound like this compound is through chiral HPLC analysis, as described in section 8.1.2. The relative integration of the peaks corresponding to the two enantiomers allows for the calculation of the enantiomeric excess using the formula:
ee (%) = [|Area (Enantiomer 1) – Area (Enantiomer 2)| / |Area (Enantiomer 1) + Area (Enantiomer 2)|] x 100
In cases where diastereomers are formed, for instance, through reaction with a chiral reagent, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the diastereomeric ratio. The diastereomers will have distinct signals in the NMR spectrum, and the integration of these signals provides a direct measure of their relative abundance. High-field NMR can often resolve otherwise overlapping signals, providing accurate dr values.
Applications of 1 2 Bromopropyl 3 Fluorobenzene As a Synthetic Building Block and Research Intermediate
Precursor for the Synthesis of Complex Organic Architectures
The structure of 1-(2-bromopropyl)-3-fluorobenzene makes it an adept precursor for assembling intricate organic molecules. The presence of the bromoalkyl group allows for its participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Detailed Research Findings:
While direct studies on this compound are not extensively documented, its utility can be inferred from the well-established reactivity of similar compounds like (3-bromopropyl)benzene. Such compounds are excellent substrates for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern medicinal and materials chemistry, enabling the fusion of different molecular fragments.
The secondary nature of the bromide in this compound introduces specific stereochemical and reactivity considerations compared to its primary bromide isomer. The fluorine atom on the phenyl ring acts as an electron-withdrawing group, which can modulate the electronic properties of the aromatic ring and influence the efficiency and regioselectivity of coupling reactions.
Table 1: Potential Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | Aryl or Vinyl Boronic Acid/Ester | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl- or vinyl-substituted propylbenzene (B89791) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted propylbenzene |
| Heck Coupling | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Alkenyl-substituted propylbenzene |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand (e.g., BINAP) | N-Aryl or N-Alkyl substituted amine |
Reagent in Diverse Organic Transformations
The dual functionality of this compound allows it to be a versatile reagent in a wide array of organic transformations. The reactivity of the carbon-bromine bond is central to its application.
Nucleophilic Substitution: The secondary carbon attached to the bromine atom is electrophilic and highly susceptible to attack by nucleophiles. This allows for the straightforward introduction of a wide variety of functional groups. This type of reaction, typically proceeding via an S(_N)2 mechanism, is fundamental for elaborating the structure.
Elimination Reactions: When treated with a strong base, this compound can undergo dehydrobromination, an elimination reaction, to yield 1-fluoro-3-(prop-1-en-2-yl)benzene. This transformation converts the alkyl halide into a valuable vinyl aromatic monomer, which can be used in polymerization or as a building block for further synthesis.
Table 2: Examples of Transformations Involving this compound
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Nucleophilic Substitution | Sodium Azide (NaN₃) | Alkyl Azide |
| Nucleophilic Substitution | Sodium Cyanide (NaCN) | Alkyl Nitrile |
| Nucleophilic Substitution | Potassium Phthalimide (Gabriel Synthesis) | Primary Amine (after hydrolysis) |
| Nucleophilic Substitution | Sodium Thiophenoxide (NaSPh) | Thioether |
Generation of Reactive Intermediates (e.g., Benzyne (B1209423), Alkyl Radicals)
The chemical properties of this compound allow it to be a source for generating highly reactive intermediates that can drive unique chemical transformations.
Grignard Reagent Formation: The most significant reactive intermediate generated from the alkyl bromide portion of the molecule is a Grignard reagent. By reacting this compound with magnesium metal, the corresponding organomagnesium halide, (3-fluorophenyl)(1-methylethyl)magnesium bromide, can be formed. This powerful nucleophile can then react with a wide range of electrophiles (aldehydes, ketones, esters, CO₂, etc.) to form new carbon-carbon bonds.
Alkyl Radicals: The carbon-bromine bond can also be cleaved homolytically to generate a secondary alkyl radical. This can be achieved using radical initiators or through certain transition-metal-mediated processes. These radicals can participate in various radical addition and cyclization reactions to form complex carbocyclic or heterocyclic systems.
While benzyne intermediates are a well-known class of reactive species generated from aryl halides, their formation from a molecule like this compound is not a primary pathway, as it would require harsh conditions to eliminate the halogen directly attached to the aromatic ring. chemistrysteps.com
Scaffold for Hybrid Compound Synthesis
In drug discovery and materials science, a "scaffold" refers to a core molecular structure upon which further complexity is built. This compound is an ideal scaffold for creating hybrid compounds, where distinct molecular entities are combined to achieve synergistic or novel properties.
The fluorinated phenyl ring is a common motif in pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. The reactive bromopropyl side chain serves as a handle to attach other pharmacophores, polymers, or functional moieties through nucleophilic substitution. For example, a known bioactive molecule with a nucleophilic group (like an amine or thiol) can be tethered to the this compound scaffold to create a new hybrid molecule with a potentially unique biological profile. This modular approach is a cornerstone of modern medicinal chemistry. nih.govgoogleapis.com
Component in the Development of New Catalysts and Ligands
A more specialized, yet significant, application of this compound is in the synthesis of new ligands for catalysis. The design of ligands is crucial for controlling the reactivity and selectivity of transition metal catalysts.
The synthetic pathway to a novel ligand could involve displacing the bromide with a coordinating group, such as a phosphine (B1218219) (e.g., via reaction with lithium diphenylphosphide, LiPPh₂) or an amine. The resulting product would be a ligand where the 3-fluorophenylpropyl group can sterically and electronically tune the properties of the metal center to which it coordinates. The fluorine atom, with its strong electron-withdrawing nature, can significantly alter the electronic environment of the ligand and, consequently, the catalytic activity of the metal complex. This strategy allows for the fine-tuning of catalysts for specific chemical transformations.
Q & A
Q. What are the common synthetic routes for preparing 1-(2-bromopropyl)-3-fluorobenzene, and what experimental conditions are critical for optimizing yields?
The synthesis typically involves bromofluorination of fluorinated styrene derivatives. For example, bromofluorination of 3-fluorostyrene using reagents like N-bromosuccinimide (NBS) and Et3N·3HF can yield intermediates such as 1-(2-bromo-1-fluoroethyl)-3-fluorobenzene, which may undergo further functionalization . Key reaction parameters include inert atmosphere (e.g., nitrogen), controlled temperature (e.g., 65–110°C), and solvent selection (e.g., DMSO for azide substitution). Precise stoichiometry and exclusion of moisture are critical to minimize side reactions .
Q. How can researchers safely handle and store this compound in laboratory settings?
The compound should be stored in a dark, dry environment at room temperature, sealed under inert gas to prevent degradation. Hazard statements (H302, H315, H319, H335) indicate risks of toxicity, skin/eye irritation, and respiratory irritation. Use fume hoods, personal protective equipment (PPE), and avoid direct contact. Precautionary measures include using chemical-resistant gloves (e.g., nitrile) and emergency eye wash stations .
Q. What spectroscopic methods are recommended for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and purity. Mass spectrometry (MS) provides molecular weight validation (e.g., average mass 217.081 Da). Infrared (IR) spectroscopy identifies functional groups like C-Br and C-F bonds. High-resolution X-ray crystallography (e.g., SHELX programs) may resolve structural ambiguities .
Advanced Research Questions
Q. How does the substitution pattern (bromopropyl and fluorine positions) influence the reactivity of this compound in nucleophilic substitution reactions?
The bromopropyl group acts as a leaving site for nucleophilic attacks (e.g., SN2 reactions), while the fluorine atom induces electron-withdrawing effects, polarizing the aromatic ring and enhancing electrophilicity. Steric hindrance from the propyl chain may slow reactions compared to shorter alkyl chains. Comparative studies with analogs (e.g., 1-(3-bromopropyl)-5-chloro-2-(fluoromethoxy)benzene) show that chloro/fluoro substituents modulate electronic density and regioselectivity .
Q. What strategies can resolve contradictions in spectral data or crystallographic refinement for this compound derivatives?
Discrepancies in NMR or X-ray data may arise from dynamic motion, disorder, or impurities. Use 2D NMR (e.g., COSY, NOESY) to assign overlapping signals. For crystallography, employ high-resolution data (≤1.0 Å) and software like SHELXL for robust refinement. Twinning or pseudosymmetry issues may require specialized algorithms (e.g., SHELXD for experimental phasing) .
Q. How can computational modeling predict the biological interactions of this compound derivatives with target enzymes?
Density Functional Theory (DFT) calculations assess electronic properties (e.g., Fukui indices) to predict reactive sites. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450 or kinases. Pharmacophore modeling identifies critical functional groups for activity. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Scaling requires optimizing exothermic reactions (e.g., bromofluorination) for heat dissipation to avoid runaway conditions. Purification via column chromatography becomes impractical; switch to fractional distillation or recrystallization. Monitor batch-to-batch consistency using HPLC with UV/Vis detection. Address regulatory compliance for hazardous intermediates .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
